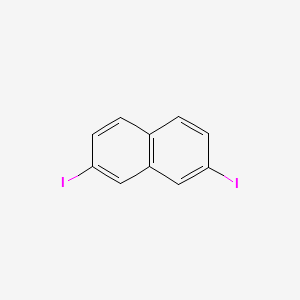

2,7-Diiodonaphthalene

CAS No.: 58556-77-7

Cat. No.: VC3946457

Molecular Formula: C10H6I2

Molecular Weight: 379.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58556-77-7 |

|---|---|

| Molecular Formula | C10H6I2 |

| Molecular Weight | 379.96 g/mol |

| IUPAC Name | 2,7-diiodonaphthalene |

| Standard InChI | InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |

| Standard InChI Key | VKWGMCDDHNYOBD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)I)I |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)I)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The planar naphthalene backbone of 2,7-diiodonaphthalene adopts a fused bicyclic structure, with iodine atoms occupying para positions relative to the central aromatic system. Key structural descriptors include:

Table 1: Structural and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 379.96 g/mol | |

| SMILES Notation | C1=CC(=CC2=C1C=CC(=C2)I)I | |

| InChIKey | VKWGMCDDHNYOBD-UHFFFAOYSA-N | |

| CAS Registry Number | 58556-77-7 |

X-ray crystallography of related iodonaphthalenes confirms that iodine substituents introduce significant steric bulk while maintaining aromatic conjugation . The C–I bond length typically measures 2.09–2.15 Å, consistent with single-bond character .

Spectroscopic Characteristics

-

NMR Spectroscopy: NMR spectra exhibit deshielded aromatic protons due to the electron-withdrawing iodine atoms. Protons adjacent to iodine resonate at δ 7.8–8.2 ppm, while meta protons appear upfield at δ 7.3–7.6 ppm .

-

IR Spectroscopy: Stretching vibrations for C–I bonds appear at 550–600 cm, overlapping with aromatic C–H bending modes .

-

Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 379.96, with fragmentation patterns dominated by sequential loss of iodine atoms .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route to 2,7-diiodonaphthalene involves sulfonic acid intermediates derived from chromotropic acid (disodium 4,5-dihydroxynaphthalene-2,7-disulfonate) :

-

Sulfonation: Chromotropic acid undergoes sulfonation to introduce directing groups.

-

Iodination: Treatment with iodine monochloride () in acetic acid replaces sulfonic acid groups with iodine atoms.

-

Purification: Recrystallization from ethanol yields 2,7-diiodonaphthalene with >98% purity .

Reaction Scheme:

This method avoids harsh conditions required for direct electrophilic iodination, which often leads to regioisomeric by-products .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance yield (85–90%) and minimize waste. Key parameters include:

Applications in Materials Chemistry

Helicenebisquinone Synthesis

2,7-Diiodonaphthalene is a precursor to helicenebisquinones, chiral compounds with helical topology and exceptional optical activity . For example, tetradodecyloxyhelicenebisquinone exhibits:

-

Circular Dichroism: Strong Cotton effects at 320 nm and 450 nm.

Table 2: Optical Properties of Helicenebisquinone Derivatives

| Derivative | (nm) | (L·mol·cm) |

|---|---|---|

| Tetradodecyloxy | 320, 450 | 12,500, 8,300 |

| Hexanoyl-substituted | 310, 440 | 11,200, 7,900 |

Organic Electronics

The iodine atoms in 2,7-diiodonaphthalene facilitate charge-transfer interactions in semiconducting polymers. Blends with polythiophene achieve hole mobilities of 0.15 cm·V·s, making them suitable for OLED applications .

Biological and Environmental Considerations

Toxicity Profile

Limited data exist on the compound’s ecotoxicology, but analogous iodinated aromatics show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume